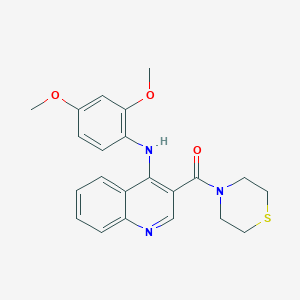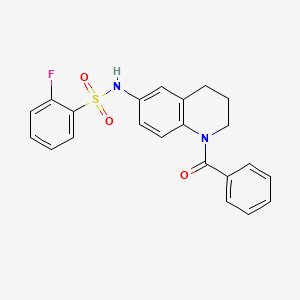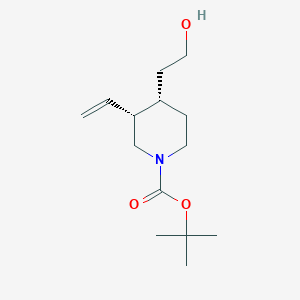
(4-((2,4-Dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a bicyclic system. The quinoline part of the molecule is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions . For example, they can participate in transition metal-free reactions, such as the synthesis of 3-acyl quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Quinoline derivatives generally have good stability and can exhibit a range of physical and chemical properties .Applications De Recherche Scientifique
Inhibition of Src Kinase Activity:
- Optimization of quinolinecarbonitriles, including compounds structurally related to (4-((2,4-Dimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, has shown potent inhibition of Src kinase activity. This is significant for cancer research as Src kinase is involved in the proliferation of cancer cells (Boschelli et al., 2001).
Tubulin Polymerization Inhibition:
- Certain 2-anilino-3-aroylquinolines, which are closely related to the compound , have demonstrated remarkable antiproliferative activity against human cancer cell lines by inhibiting tubulin polymerization (Srikanth et al., 2016).
Potential Anti-Proliferative Activity:
- Synthesis of novel 4-aminoquinoline derivatives, including structural analogs of this compound, has shown significant antiproliferative activity against breast cancer cell lines, offering a promising framework for the discovery of potent anticancer agents (Ghorab et al., 2014).
Spectroscopic Properties in Various Solvents:
- Studies on the electronic absorption, excitation, and fluorescence properties of quinolin-2-yl)(phenyl)methanones have been conducted. These studies help in understanding the effects of structure and environment on the spectroscopic properties of these compounds (Al-Ansari, 2016).
Selective Alpha(2C)-Adrenoceptor Antagonists:
- Research on 4-aminoquinolines, related to the compound , has identified compounds with good antagonist potencies against the alpha(2C)-adrenoceptor, showing potential for therapeutic applications in treating conditions related to adrenoceptor activity (Höglund et al., 2006).
Mécanisme D'action
Mode of Action
These are organic compounds containing an amino group attached to the 4-position of a quinoline ring system . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
They are also important precursors for more complex molecules with bio-utilities .
Orientations Futures
Propriétés
IUPAC Name |
[4-(2,4-dimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-27-15-7-8-19(20(13-15)28-2)24-21-16-5-3-4-6-18(16)23-14-17(21)22(26)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXAYDLCXXUWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)




![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)
![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)

![N-[(4-methoxyphenyl)methyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2867587.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2867589.png)

![2-Cyclopentylsulfanyl-1-[2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2867593.png)
![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)